molecular formula C21H23N5O5 B1227938 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide

Cat. No. B1227938
M. Wt: 425.4 g/mol
InChI Key: GFTDUGFNPKHYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel triazole derivatives, including compounds structurally related to the specified chemical, showing significant antimicrobial activities. These compounds were synthesized from various ester ethoxycarbonylhydrazones and primary amines, indicating potential in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

Some derivatives of the triazole class, closely related to the specified chemical, have been synthesized and evaluated for anticancer activity. These compounds were tested against a panel of 60 cell lines from various cancer types, showing promise as novel anticancer agents (Bekircan et al., 2008).

Antibacterial and Lipoxygenase Inhibition

Studies on sulfonamides bearing a 1,4-benzodioxin ring, similar in structure to the specified chemical, have shown notable antibacterial potential and lipoxygenase inhibition. These findings suggest potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, structurally akin to the specified compound, have been synthesized and shown to exhibit anti-inflammatory activity. This indicates the potential for these compounds in treating inflammation-related disorders (Labanauskas et al., 2001).

Antimicrobial Activity Evaluation

Some new 1,2,4-triazol-3-one derivatives, structurally related to the specified compound, have shown good antimicrobial activity. These compounds have potential applications in treating infections caused by various microorganisms (Fandaklı et al., 2012).

Cytotoxicity and Immunocompetent Cells

Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives, closely related to the specified chemical, has revealed significant cytotoxicity in vitro against immunocompetent cells. This suggests potential applications in immune system-related therapies (Mavrova et al., 2009).

properties

Product Name

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide

Molecular Formula

C21H23N5O5

Molecular Weight

425.4 g/mol

IUPAC Name

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H23N5O5/c1-28-15-5-3-13(11-17(15)29-2)7-8-23-21(27)19-20(22)26(25-24-19)14-4-6-16-18(12-14)31-10-9-30-16/h3-6,11-12H,7-10,22H2,1-2H3,(H,23,27)

InChI Key

GFTDUGFNPKHYDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide
Reactant of Route 4
Reactant of Route 4
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide
Reactant of Route 5
Reactant of Route 5
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide
Reactant of Route 6
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide

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